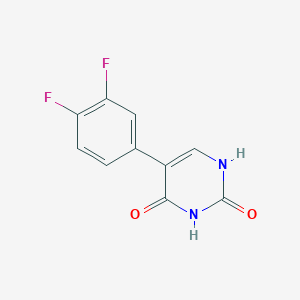
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CFDP-95) is a synthetic, water-soluble compound that has been studied for its potential applications in various scientific fields. It is a member of the pyrimidine family and is composed of two nitrogen-containing rings, a cyano group, and a fluorophenyl group. 5-CFDP-95 has been used in a variety of research applications, including enzymatic studies, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor to study the activity of enzymes such as cytochrome P450 and glucuronosyltransferase. It has also been used in drug design studies, as it has been found to bind to certain proteins, including the human immunodeficiency virus (HIV) protease. Additionally, 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in biochemistry studies, as it has been found to interact with certain enzymes, such as DNA polymerases, and to inhibit the activity of certain proteins, such as the protein tyrosine kinase.
Wirkmechanismus
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% binds to certain proteins and enzymes and inhibits their activity. It is also believed that 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% binds to DNA and can affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and glucuronosyltransferase, as well as certain proteins, such as the human immunodeficiency virus (HIV) protease. Additionally, 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to interact with certain enzymes, such as DNA polymerases, and to inhibit the activity of certain proteins, such as the protein tyrosine kinase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its ability to bind to certain proteins and enzymes, its water solubility, and its low toxicity. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to using 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. It is not soluble in organic solvents, and it can be difficult to purify the compound. Additionally, it can be difficult to predict the effects of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on certain proteins and enzymes.
Zukünftige Richtungen
There are a number of potential future directions for 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify more specific targets for 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as to develop more efficient methods for synthesizing and purifying the compound. Additionally, further research could be done to explore the potential applications of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in drug design and drug delivery. Finally, further research could be done to explore the potential therapeutic applications of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Synthesemethoden
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a two-step method involving the condensation of 2,4-dihydroxypyrimidine with 3-cyano-2-fluorophenyl bromide. The reaction is carried out in an organic solvent in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction is heated until completion, and the product is then isolated and purified.
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O2/c12-9-6(4-13)2-1-3-7(9)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWCJOIICCYCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CNC(=O)NC2=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














